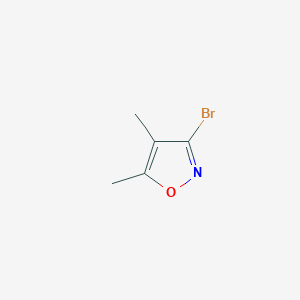
3-Bromo-4,5-dimetilisoxazol
Descripción general
Descripción
3-Bromo-4,5-dimethylisoxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions
Aplicaciones Científicas De Investigación
3-Bromo-4,5-dimethylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Safety and Hazards
Safety data sheets suggest avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and not breathing in dust or vapors or spray mist . It is also recommended to store the compound in a dry place, keep the container tightly closed, protect it from light, and keep it refrigerated .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-4,5-dimethylisoxazole is the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family . It possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
3-Bromo-4,5-dimethylisoxazole interacts with BRD4 by displacing acetylated histone-mimicking peptides from bromodomains . This interaction is facilitated by the 3,5-dimethylisoxazole moiety, which acts as an acetyl-lysine bioisostere . The phenyl group of the compound binds effectively to the WPF shelf region of BRD4(1), a key interaction required for high affinity .
Biochemical Pathways
The interaction of 3-Bromo-4,5-dimethylisoxazole with BRD4 affects the gene transcription process . By inhibiting BRD4, the compound modulates the expression of genes such as c-MYC and γ-H2AX . This leads to induced DNA damage, inhibition of cell migration and colony formation, and arrest of the cell cycle at the G1 phase .
Pharmacokinetics
The compound’s boiling point is 176 °c, and it has a density of 1478 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 3-Bromo-4,5-dimethylisoxazole’s action include modulation of gene expression, induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest . These effects are primarily due to the compound’s inhibitory action on BRD4 .
Análisis Bioquímico
Biochemical Properties
3-Bromo-4,5-dimethylisoxazole plays a crucial role in various biochemical reactions. It has been identified as a potent ligand for bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins. Bromodomains are involved in the regulation of gene expression through chromatin remodeling. 3-Bromo-4,5-dimethylisoxazole interacts with bromodomain-containing proteins such as BRD2 and BRD4, displacing acetylated histone-mimicking peptides from these proteins . This interaction inhibits the binding of bromodomains to acetylated lysines, thereby modulating gene expression and cellular processes.
Cellular Effects
3-Bromo-4,5-dimethylisoxazole has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been demonstrated to have antiproliferative effects on acute myeloid leukemia cells by inhibiting the activity of BRD4, a bromodomain-containing protein involved in the regulation of cell cycle and transcription . Additionally, 3-Bromo-4,5-dimethylisoxazole has been found to affect the expression of genes involved in inflammation and cancer progression, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-4,5-dimethylisoxazole involves its binding interactions with bromodomains. The compound acts as an acetyl-lysine bioisostere, mimicking the structure of acetylated lysine residues and competitively inhibiting the binding of bromodomains to their natural ligands . This inhibition disrupts the recognition of acetylated histones by bromodomains, leading to changes in chromatin structure and gene expression. Additionally, 3-Bromo-4,5-dimethylisoxazole has been shown to inhibit the activity of histone acetyltransferases, further modulating the acetylation status of histones and other proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4,5-dimethylisoxazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that 3-Bromo-4,5-dimethylisoxazole can have sustained effects on cellular function, including prolonged inhibition of bromodomain activity and persistent changes in gene expression. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 3-Bromo-4,5-dimethylisoxazole vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit bromodomain activity and modulate gene expression without causing significant toxicity . Higher doses of 3-Bromo-4,5-dimethylisoxazole have been associated with adverse effects, including cytotoxicity and organ damage. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
3-Bromo-4,5-dimethylisoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and degradation. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the excretion of 3-Bromo-4,5-dimethylisoxazole and its metabolites from the body. Additionally, the compound has been shown to affect metabolic flux and alter the levels of specific metabolites, further influencing cellular function.
Transport and Distribution
The transport and distribution of 3-Bromo-4,5-dimethylisoxazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 3-Bromo-4,5-dimethylisoxazole can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in the nucleus, where it exerts its effects on chromatin structure and gene expression.
Subcellular Localization
The subcellular localization of 3-Bromo-4,5-dimethylisoxazole is critical for its activity and function. The compound has been found to localize predominantly in the nucleus, where it interacts with chromatin and bromodomain-containing proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct 3-Bromo-4,5-dimethylisoxazole to the nucleus. The nuclear localization of the compound is essential for its ability to modulate gene expression and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethylisoxazole typically involves the bromination of 4,5-dimethylisoxazole. One common method is the reaction of 4,5-dimethylisoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of 3-Bromo-4,5-dimethylisoxazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4,5-dimethylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can yield 4,5-dimethylisoxazole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted isoxazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of 3-Bromo-4,5-dimethylisoxazole.
Reduction Products: 4,5-Dimethylisoxazole.
Comparación Con Compuestos Similares
3,5-Dimethylisoxazole: Lacks the bromine atom but shares the core isoxazole structure.
4-Bromo-3,5-dimethylisoxazole: Similar structure but with different substitution patterns.
3-Bromo-5-methylisoxazole: Another brominated isoxazole with a different methylation pattern.
Uniqueness: 3-Bromo-4,5-dimethylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bromodomain inhibitor sets it apart from other similar compounds, making it a valuable tool in epigenetic research and drug discovery .
Propiedades
IUPAC Name |
3-bromo-4,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-3-4(2)8-7-5(3)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXZHUKWIUJHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376824 | |
| Record name | 3-Bromo-4,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903130-90-5 | |
| Record name | 3-Bromo-4,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4,5-dimethyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585844.png)
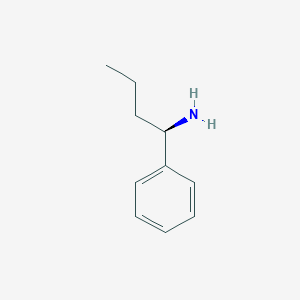
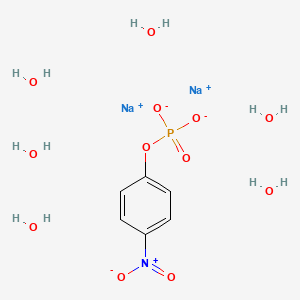
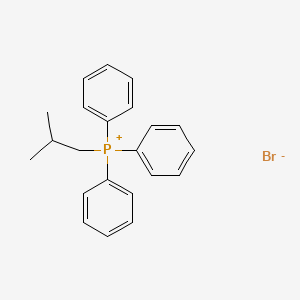



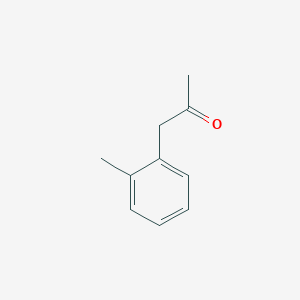

![2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate](/img/structure/B1585857.png)


